molecular formula C7H5NO4 B020821 2-Hydroxy-4-nitrobenzaldehyde CAS No. 2460-58-4

2-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B020821
CAS No.: 2460-58-4
M. Wt: 167.12 g/mol
InChI Key: HHDPXULKSZZACU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is characterized by the presence of both hydroxyl and nitro functional groups attached to a benzaldehyde core. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes .

Biochemical Analysis

Biochemical Properties

It is known that benzaldehydes can disrupt cellular antioxidation , which suggests that 2-Hydroxy-4-nitrobenzaldehyde may interact with enzymes, proteins, and other biomolecules involved in antioxidation processes.

Cellular Effects

Benzaldehydes have been shown to disrupt cellular antioxidation , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzaldehydes can disrupt cellular antioxidation , suggesting that this compound may exert its effects at the molecular level through interactions with biomolecules involved in antioxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-nitrobenzaldehyde can be synthesized through the nitration of salicylaldehyde. The process involves the reaction of salicylaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the hydroxyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-4-nitrobenzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with the nitro group at the meta position.

    4-Hydroxy-3-nitrobenzaldehyde: The hydroxyl and nitro groups are positioned differently on the benzaldehyde ring.

    2-Hydroxy-3-nitrobenzaldehyde: The nitro group is ortho to the hydroxyl group.

Uniqueness: 2-Hydroxy-4-nitrobenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct reactivity patterns and makes it suitable for selective chemical transformations. Its ability to undergo both nucleophilic and electrophilic reactions enhances its utility in synthetic chemistry .

Properties

IUPAC Name

2-hydroxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPXULKSZZACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179349
Record name 4-Nitrosalicylaldehyde
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460-58-4
Record name 2-Hydroxy-4-nitrobenzaldehyde
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Record name 4-Nitrosalicylaldehyde
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Record name 2460-58-4
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Record name 4-Nitrosalicylaldehyde
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Record name 4-nitrosalicylaldehyde
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Record name 4-NITROSALICYLALDEHYDE
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Synthesis routes and methods I

Procedure details

6.0 g (35.5 mmol) of 2-(hydroxymethyl)-5-nitrophenol and 3.1 g (35.5 mmol) of activated manganese (IV) oxide in 100 ml of chloroform are heated under reflux for 20 h. The mixture is filtered through kieselguhr, concentrated and dried under high vacuum. The title compound is directly reacted further.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared as described in the Demethylation section above using 2-methoxy-4-nitrobenzaldehyde (1.0 g, 5.52 mmol) in dry DCM (25 ml) and BBr3 in DCM (1.0 M, 16 ml, 16 mmol) to give the title compound (0.70 g, 78%) as tan plates after recrystallisation from EtOH.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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